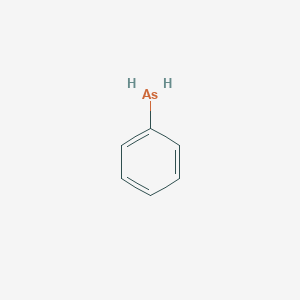
Phenylarsine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylarsine, also known as this compound oxide, is an organometallic compound with the empirical formula C₆H₅AsO. It contains a phenyl group and an oxygen atom both bonded to an arsenic atom. Despite its simple empirical formula, this compound oxide does not contain an As=O double bond. Instead, it forms a cyclic oligomer, typically crystallizing as a tetramer, cyclo-(PhAsO)₄ .
Métodos De Preparación
Phenylarsine oxide can be synthesized through various methods. One common synthetic route involves the reaction of this compound dichloride with water. The reaction conditions typically include a controlled temperature and the presence of a base to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
Phenylarsine oxide undergoes several types of chemical reactions, including:
Oxidation: this compound oxide can be oxidized to form phenylarsinic acid.
Reduction: It can be reduced to this compound hydride.
Substitution: this compound oxide can undergo substitution reactions where the phenyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Phenylarsine oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism by which phenylarsine oxide exerts its effects involves its high affinity for sulfur atoms in thiols. This affinity allows it to form stable complexes with vicinal cysteine residues in proteins, disrupting their function. In biological systems, this can lead to the inhibition of protein tyrosine phosphatases and the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of apoptosis-related proteins .
Comparación Con Compuestos Similares
Phenylarsine oxide can be compared with other organoarsenic compounds such as:
Arsenic trioxide (As₂O₃): Used in the treatment of acute promyelocytic leukemia.
Dimethylarsinic acid: Used as a herbicide.
Monomethylarsonic acid: Also used as a herbicide.
This compound oxide is unique due to its specific structure and high affinity for thiols, making it particularly useful in biochemical research and as a reducing agent in industrial applications .
Propiedades
Número CAS |
822-65-1 |
|---|---|
Fórmula molecular |
C6H7As |
Peso molecular |
154.04 g/mol |
Nombre IUPAC |
phenylarsane |
InChI |
InChI=1S/C6H7As/c7-6-4-2-1-3-5-6/h1-5H,7H2 |
Clave InChI |
OHFDBBFDFZXHJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[AsH2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





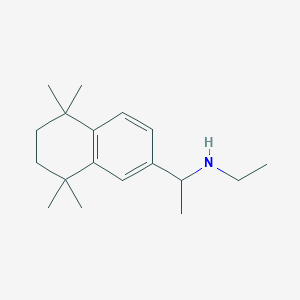


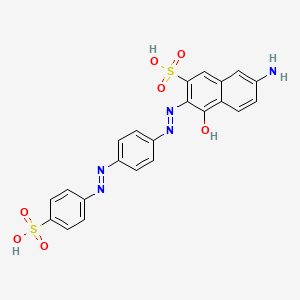

![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)

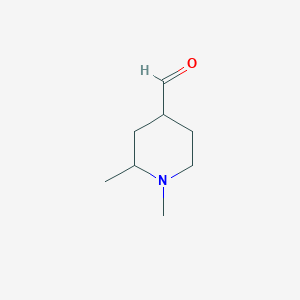

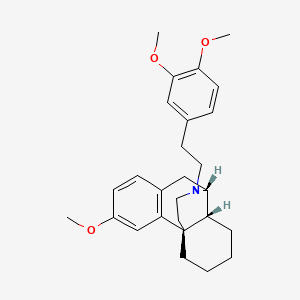
![6H-Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B13959453.png)
